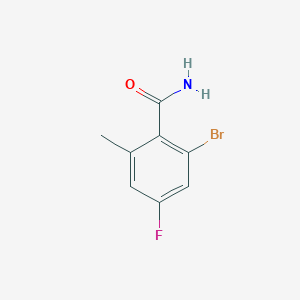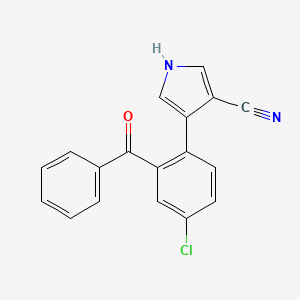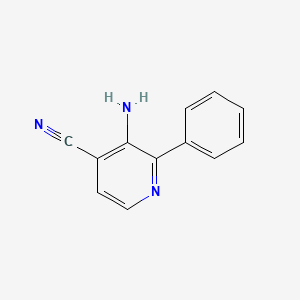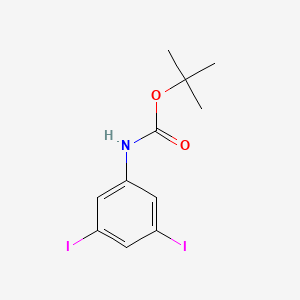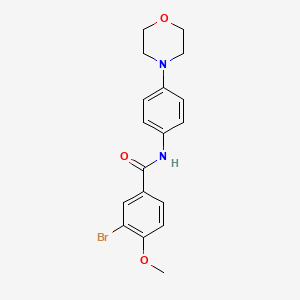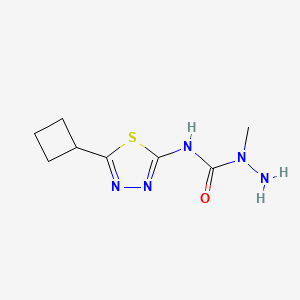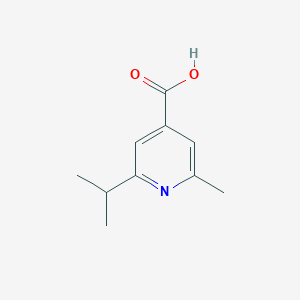
2-isopropyl-6-methylisonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-isopropyl-6-methylisonicotinic acid is a derivative of isonicotinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of an isopropyl group at the 2-position and a methyl group at the 6-position of the pyridine ring. It is a white solid that is soluble in water and various organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-6-methylisonicotinic acid can be achieved through various methods. One common approach involves the reaction of isonicotinic acid with isopropyl bromide and methyl iodide under basic conditions. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves continuous flow multi-stage reactors (MSR) to ensure high yield and purity. The process includes the reaction of isopropylamidine in an alkaline lower alkanol solvent system with an alkyl acetoacetate to close the ring and form the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-isopropyl-6-methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropyl and methyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-isopropyl-6-methylisonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of agrochemicals and plant immune inducers.
Mecanismo De Acción
The mechanism of action of 2-isopropyl-6-methylisonicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death .
Comparación Con Compuestos Similares
2-isopropyl-6-methylisonicotinic acid can be compared with other similar compounds such as:
Isonicotinic acid: Lacks the isopropyl and methyl groups, making it less hydrophobic.
Nicotinic acid: Has a carboxyl group at the 3-position instead of the 4-position.
2,6-Dichloroisonicotinic acid: Contains chlorine atoms at the 2 and 6 positions, which significantly alter its chemical properties and biological activity.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-methyl-6-propan-2-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-6(2)9-5-8(10(12)13)4-7(3)11-9/h4-6H,1-3H3,(H,12,13) |
Clave InChI |
SEIMFXZJKUTSJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C(C)C)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
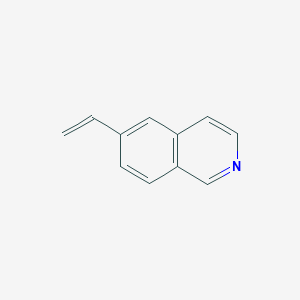
![1-Methoxy-5-(2-propenyl)-2-oxabicyclo[3.3.0]octane](/img/structure/B8703829.png)
![ethyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate](/img/structure/B8703832.png)
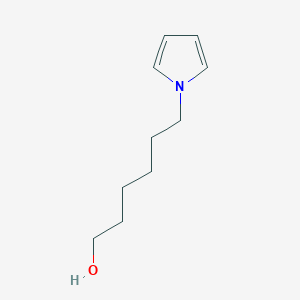
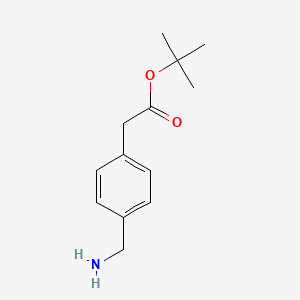
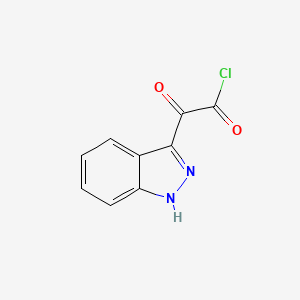
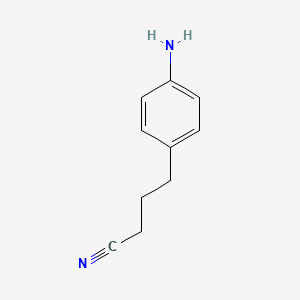
![Bicyclo[2.2.2]oct-5-ene-2-carbonitrile, 2-chloro-](/img/structure/B8703847.png)
